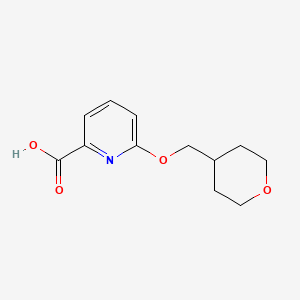

![molecular formula C18H16BrNO B2970348 3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 1020252-06-5](/img/structure/B2970348.png)

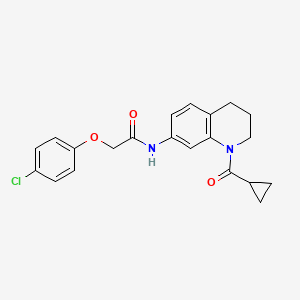

3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Variations in Synthetic Methods

One significant area of application is the development of new synthetic methods for creating structurally complex compounds. For instance, variations of the Blaise reaction have been utilized for the straightforward synthesis of 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones. This method provides a versatile approach to generating compounds with potential application in heterocyclic or carbocyclic compound synthesis, or as ligands in metal complexes (Rao & Muthanna, 2015).

Application in Heterocyclic Compound Synthesis

The intramolecular photochemical arylation of N-substituted enaminones, including compounds related to 3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one, demonstrates their utility in synthesizing heterocyclic compounds. Such processes lead to the formation of five- to seven-membered heterocyclic compounds, highlighting the role of these compounds in constructing complex molecular architectures (Iida, Yuasa, & Kibayashi, 1978).

Protective Agent in Peptide Synthesis

Compounds structurally related to this compound have been explored as protective agents in peptide synthesis. For example, dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with amino-acid "active" esters to form enamine derivatives, demonstrating the potential of cyclohexenone derivatives in the field of peptide chemistry (Halpern & James, 1964).

Bromocyclization in Organic Synthesis

The enantioselective bromocyclization of styrene-type carboxylic acids to form 3-bromo-3,4-dihydroisocoumarins showcases the applicability of bromophenyl-enaminone compounds in generating key building blocks for organic synthesis. These building blocks can be modified to achieve biologically important systems, further emphasizing the role of these compounds in the development of new synthetic methodologies (Chen, Zhou, Tan, & Yeung, 2012).

Structural and Theoretical Studies

Structural and theoretical studies of related enaminone compounds, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, have been conducted to elucidate their conformational preferences and potential biological activities. Such investigations provide insights into the molecular basis of their properties and pave the way for designing new compounds with desired activities (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Eigenschaften

IUPAC Name |

3-(2-bromoanilino)-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOKDOZCATUOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2970266.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)

![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2970284.png)

![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)